(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
Description
The compound (2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide features a conjugated acrylamide core with a cyano group at the α-position, a 5-(4-nitrophenyl)furan-2-yl substituent at the β-position, and a furan-2-ylmethyl group on the amide nitrogen. Its structure combines electron-withdrawing (nitro, cyano) and π-rich (furan) motifs, making it a candidate for studying electronic effects on reactivity and biological interactions.
Properties
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c20-11-14(19(23)21-12-17-2-1-9-26-17)10-16-7-8-18(27-16)13-3-5-15(6-4-13)22(24)25/h1-10H,12H2,(H,21,23)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFMXLSYESKJJR-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Attachment of the nitrophenyl group: This can be done through electrophilic aromatic substitution reactions using nitrobenzene derivatives.
Final coupling: The final step involves coupling the furan rings with the cyano and nitrophenyl groups under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and ozone.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furanones, carboxylic acids, and aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitrophenyl group can participate in redox reactions, potentially generating reactive oxygen species that can induce cellular damage. The furan rings can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Physical Properties: The nitro group in the target compound and analog enhances polarity, likely reducing solubility in nonpolar solvents compared to methyl or morpholine-substituted analogs (e.g., 30a, 1487-1661). Furan vs. Aromatic Rings: Replacing the β-position furan with naphthalene (36a) or benzodioxol (37a) increases molecular weight and melting points (228–288°C), suggesting stronger van der Waals interactions .
Synthetic Accessibility: Yields for analogs range from ~50% to 82%, depending on the steric bulk of R1/R2. The furan-2-ylmethyl group in the target compound may offer moderate yields (~60–70%) based on similar Knoevenagel condensations .
Electronic Effects:
- This contrasts with electron-donating groups like morpholine (30a) or methyl (1487-1661), which may reduce reactivity .
- Furan Rings : The dual furan moieties in the target compound enable π-π stacking interactions, which could be advantageous in binding to aromatic residues in biological targets .
Biological Activity
(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups, including furan rings, a cyano group, and a nitrophenyl moiety, which contribute to its unique biological properties. The IUPAC name is (E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide, with the molecular formula C₁₉H₁₃N₃O₅ and a molecular weight of 353.32 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems:
- Electrophilic Properties : The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites in proteins and nucleic acids.
- Redox Activity : The nitrophenyl group may participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells.
- Enzyme Interaction : The furan rings are known to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Cell Proliferation Inhibition : Research indicates that this compound exhibits significant inhibitory effects on the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro assays demonstrated IC₅₀ values indicating potent anticancer activity.
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 | 12.5 | |
| A549 | 15.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Studies showed that it possesses notable antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 10–20 µg/mL.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets:
-
Target Enzymes : Docking simulations against cyclooxygenase (COX) enzymes suggest a favorable binding mode, indicating potential anti-inflammatory properties.
- Binding Energy : -9.5 kcal/mol for COX-1; -8.7 kcal/mol for COX-2.
In Vivo Studies
In vivo studies using animal models have further elucidated the pharmacological effects:
- Tumor Growth Inhibition : Administration of the compound in xenograft models resulted in reduced tumor size compared to control groups, demonstrating its potential as an anticancer agent.
Q & A
Basic: What synthetic strategies are effective for synthesizing (2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide, and how can reaction conditions be optimized to favor the E-isomer?
Answer:
- Condensation Reactions : Utilize cyanoacetamide derivatives and furan-substituted aldehydes/ketones under basic or acidic conditions. For example, highlights the use of cyano groups in condensation reactions with aromatic aldehydes to form α,β-unsaturated nitriles.
- Isomer Control : The E-isomer can be favored by using polar aprotic solvents (e.g., DMF) and catalysts like piperidine or acetic acid, which stabilize the transition state via hydrogen bonding .
- Purification : Chromatography or recrystallization from ethanol/dichloromethane mixtures can isolate the E-isomer, as seen in similar enamide syntheses .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR can confirm the presence of the furan rings, nitrophenyl group, and E-configuration (e.g., vinyl proton coupling constants >12 Hz for trans geometry) .
- X-ray Crystallography : Use SHELX software (e.g., SHELXT or SHELXL) to resolve crystal structures and validate stereochemistry, as demonstrated in small-molecule refinement workflows .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination, critical for verifying synthetic success .
Advanced: How can density-functional theory (DFT) with exact exchange terms predict the electronic properties and reactivity of this compound?
Answer:
- Functional Selection : Hybrid functionals like B3LYP (which includes exact exchange) improve accuracy for thermochemical properties, such as bond dissociation energies and charge distribution .
- Reactivity Insights : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the nitrophenyl group’s electron-withdrawing effect can lower LUMO energy, enhancing reactivity toward nucleophiles .
- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions, particularly for reactions in polar solvents like DMSO .
Advanced: What experimental and computational approaches resolve discrepancies between observed spectroscopic data and predicted molecular properties?
Answer:
- Benchmarking DFT Methods : Compare multiple functionals (e.g., PBE0 vs. M06-2X) against experimental NMR chemical shifts or IR vibrational modes to identify the most reliable computational model .
- Dynamic Effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution, which may explain deviations from static DFT calculations .
- Synchrotron Validation : High-resolution X-ray diffraction data can refine computational models, especially for ambiguous electron density regions .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?
Answer:
- Analog Synthesis : Modify substituents on the furan or nitrophenyl groups (e.g., halogenation or methoxylation) to assess impact on bioactivity, as shown in antimicrobial studies of similar enamide derivatives .
- In Vitro Assays : Test against enzyme targets (e.g., kinases) or microbial strains using standardized protocols (e.g., MIC/MBC assays) with positive/negative controls .
- Computational Docking : Employ AutoDock or Schrödinger Suite to predict binding modes with biological targets, prioritizing residues near the cyano or nitro groups for mutagenesis studies .
Advanced: What mechanistic insights can kinetic isotope effects (KIEs) or isotopic labeling provide for reactions involving this compound?
Answer:
- Isotope Labeling : Introduce deuterium at the α-position of the cyano group to study proton transfer steps in condensation or hydrolysis reactions .
- KIE Analysis : Measure 13C or 15N KIEs to distinguish between concerted (e.g., cycloadditions) and stepwise mechanisms (e.g., nucleophilic attacks) .
- Radical Trapping : Use TEMPO or BHT to test for radical intermediates in reactions under oxidative conditions .
Advanced: How can intermolecular interactions in the crystal lattice influence the compound’s physicochemical stability?
Answer:
- Packing Analysis : Use Mercury software to identify π-π stacking (between furan/nitrophenyl groups) or hydrogen bonds (amide/cyano groups) that enhance thermal stability .
- Hirshfeld Surfaces : Quantify contact contributions (e.g., C-H···O vs. C-H···N) to correlate packing motifs with melting points or solubility .
- Polymorph Screening : Conduct solvent-mediated crystallization trials to isolate polymorphs with varying stability profiles .
Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical fidelity?
Answer:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., Z-isomer formation) during scale-up .
- In Situ Monitoring : Use Raman spectroscopy or PAT (Process Analytical Technology) to track reaction progress and adjust parameters dynamically .
- Catalyst Optimization : Immobilize catalysts (e.g., polymer-supported bases) to enhance recyclability and reduce metal contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
